1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one is a propargyl ketone derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and a phenyl group attached to the propargyl carbon.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFHFMLMYSJWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185289 | |
| Record name | 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-27-5 | |
| Record name | 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588674-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable phenylpropynone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological targets. This compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Variations in Piperazine Substituents
Chlorophenyl-Substituted Derivatives
- 3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one (): This compound replaces the fluorophenyl group with a 2-chlorophenyl moiety on the piperazine ring and substitutes the propargyl ketone with a propanone backbone. The chlorine atoms increase electronegativity and may alter receptor selectivity compared to the fluorinated analogue.
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one ():
Here, the piperazine ring is substituted with a benzyl group instead of a fluorophenyl group. The benzyl group introduces bulkier aromaticity, which could reduce blood-brain barrier permeability compared to the smaller fluorophenyl substituent .
Hydroxyphenyl and Adamantyl Derivatives
- 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (): This compound incorporates an adamantyl group and a hydroxylated propanol chain.
Analogues with Modified Ketone Backbones
Propanone vs. Propynone Derivatives
- (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (): Replaces the propargyl ketone with an α,β-unsaturated enone system and introduces a furan ring.
Chalcone Derivatives ():
Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one share the fluorophenyl-phenyl motif but lack the piperazine ring. Chalcones exhibit planar geometries with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, whereas the propargyl ketone’s triple bond imposes a linear geometry, reducing conformational flexibility .
Substituent Position and Electronic Effects
- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-one Derivatives ():
Substitution of the fluorophenyl group with a 2-methoxyphenyl group introduces steric hindrance and electron-donating effects, which may shift receptor affinity profiles. The methoxy group’s ortho position could sterically hinder interactions critical for activity in the target compound .
Data Table: Key Structural and Electronic Comparisons
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